7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound with a unique structure that includes aromatic rings, a secondary amine, and a sulfide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenylamine with a suitable precursor to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under controlled conditions to form the core structure of the compound.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE has several scientific research applications:
Organic Electronics: The compound is used in the fabrication of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its electronic properties.
Materials Science: It is employed in the development of stimuli-responsive materials that change color or luminescence in response to external stimuli.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[BIS(4-METHYLPHENYL)AMINO]AZOBENZENE: Similar in structure but lacks the thia-azapentaphene core.
N,N-BIS(4-METHYLPHENYL)AMINOBENZENE: Contains similar aromatic amine groups but different overall structure.
Uniqueness
7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its combination of aromatic rings, secondary amine, and sulfide group, which confer distinct electronic and chemical properties. These features make it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C27H18N2O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
7-(4-methylanilino)-14H-naphtho[3,2-a]phenothiazine-8,13-dione |
InChI |
InChI=1S/C27H18N2O2S/c1-15-10-12-16(13-11-15)28-20-14-22-25(29-19-8-4-5-9-21(19)32-22)24-23(20)26(30)17-6-2-3-7-18(17)27(24)31/h2-14,28-29H,1H3 |
InChI Key |
YEGPTYGLODDMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.